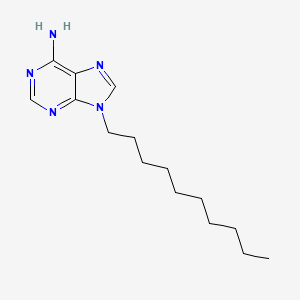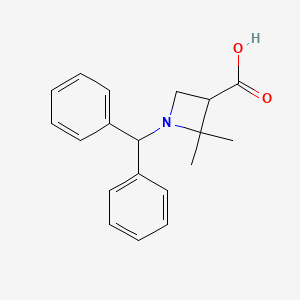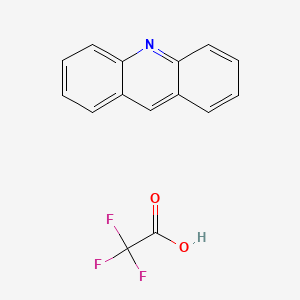
6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a methylsulfanyl group at the 6th position and a pentyl group at the 9th position of the purine ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated purine derivative with a methylsulfanyl group. For example, 6-chloropurine can be reacted with sodium methylsulfide to introduce the methylsulfanyl group.
Grignard Reaction: Another method involves the use of Grignard reagents. The Grignard reagent prepared from 6-bromopurine can be reacted with methylsulfanyl chloride to yield the desired compound.
Cyclization: Cyclization of appropriate precursors, such as ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates, followed by transformation of the intermediate to the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to antiproliferative effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Phenylsulfanyl)-9-pentyl-9H-purin-2-amine
- 6-(Methylsulfanyl)-9-ethyl-9H-purin-2-amine
- 6-(Methylsulfanyl)-9-propyl-9H-purin-2-amine
Uniqueness
6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group at the 9th position and the methylsulfanyl group at the 6th position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Propiedades
| 105959-97-5 | |
Fórmula molecular |
C11H17N5S |
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
6-methylsulfanyl-9-pentylpurin-2-amine |
InChI |
InChI=1S/C11H17N5S/c1-3-4-5-6-16-7-13-8-9(16)14-11(12)15-10(8)17-2/h7H,3-6H2,1-2H3,(H2,12,14,15) |
Clave InChI |
XQJXVFZBLQJWRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=NC2=C1N=C(N=C2SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



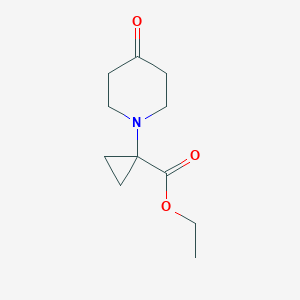
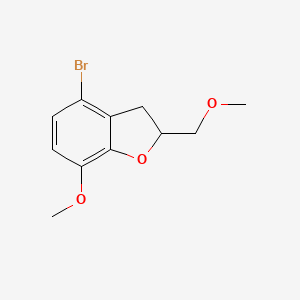

![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)
